1,1-Difluoropentane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

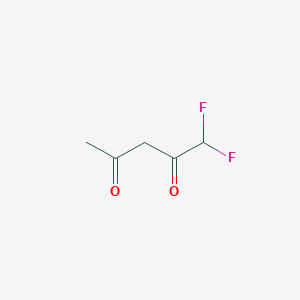

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGVULWHXORSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380971 | |

| Record name | 1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41739-23-5 | |

| Record name | 1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluoropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Difluoropentane-2,4-dione chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1,1-Difluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated β-dicarbonyl compound, presents a unique profile of chemical properties relevant to various fields, including organic synthesis and drug development. The introduction of the difluoromethyl group significantly influences the compound's acidity, keto-enol tautomerism, and reactivity, making it a valuable building block for the synthesis of novel fluorinated molecules. This guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. A key focus is placed on its keto-enol tautomerism, a fundamental aspect of β-dicarbonyl chemistry.

Physicochemical Properties

This compound is a flammable liquid with a molecular formula of C₅H₆F₂O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,1-Difluoroacetylacetone | [1] |

| CAS Number | 41739-23-5 | [1] |

| Molecular Formula | C₅H₆F₂O₂ | [1][2] |

| Molecular Weight | 136.10 g/mol | [1] |

| Boiling Point | 132 °C | [2] |

| Density | 1.167 g/cm³ | [2] |

| Flash Point | 53.1 °C | [2] |

| Refractive Index | 1.357 | [2] |

| XLogP3 | 0.7 | [1] |

Synthesis

Experimental Protocol 1: Electrophilic Fluorination of a β-Diketone Precursor

This method involves the direct fluorination of a suitable β-diketone precursor. A common and effective electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3][4][5][6] The reaction proceeds via the enol or enolate form of the β-diketone.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via electrophilic fluorination.

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a fume hood, dissolve pentane-2,4-dione (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile, in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (2.2 eq.) portion-wise at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Experimental Protocol 2: Claisen Condensation

This approach involves the Claisen condensation of a difluoro-functionalized ester with a ketone.

Proposed Reaction Scheme:

Caption: Proposed synthesis via Claisen condensation.

Detailed Methodology:

-

Preparation of the Base: In a flame-dried flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or ethanol.

-

Formation of the Enolate: To the stirred suspension, add acetone (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for a period to ensure complete formation of the enolate.

-

Condensation: Add ethyl difluoroacetate (1.0 eq.) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic extracts with brine and dry over an anhydrous drying agent.

-

Purification: After removing the solvent, purify the resulting crude product by vacuum distillation or column chromatography.

Reactivity

The reactivity of this compound is largely dictated by the presence of the two carbonyl groups and the electron-withdrawing difluoromethyl group.

-

Acidity of the Methylene Protons: The protons on the C3 carbon, flanked by two carbonyl groups, are acidic. The electron-withdrawing effect of the adjacent difluoromethyl group is expected to further increase the acidity of these protons compared to non-fluorinated pentane-2,4-dione. This enhanced acidity facilitates the formation of a stable enolate ion, which is a key intermediate in many of its reactions.

-

Reactions with Nucleophiles and Electrophiles: The enolate of this compound can act as a nucleophile in various reactions, such as alkylations and acylations at the C3 position. The carbonyl carbons are electrophilic and can be attacked by nucleophiles.

Keto-Enol Tautomerism

A significant chemical property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.

Caption: Keto-enol tautomerism in this compound.

The presence of the α-difluoro substituent is known to influence the position of this equilibrium. Theoretical studies on α-fluoro-β-diketones suggest that the fluorine atoms can affect the stability of the keto and enol forms.[7] It is proposed that α-fluorine substitution can lessen the intramolecular hydrogen bond strength in the enol form, which may lead to a relative stabilization of the keto tautomer compared to the non-fluorinated analogue.[7] The exact keto-enol ratio for this compound in various solvents would require experimental determination, likely using NMR spectroscopy.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds such as 1,1,1-trifluoro-2,4-pentanedione, the expected spectroscopic features can be predicted.[8][9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals for the methyl protons (CH₃), methylene protons (CH₂) in the keto form, and a methine proton (=CH-) and hydroxyl proton (-OH) in the enol form. The chemical shifts will be influenced by the presence of the fluorine atoms. |

| ¹³C NMR | Resonances for the carbonyl carbons, the difluoromethyl carbon (split by fluorine), the methylene/methine carbon, and the methyl carbon. The C-F coupling constants will be characteristic. |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms of the CF₂ group, likely appearing as a triplet due to coupling with the adjacent proton. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the keto form. In the enol form, a broad O-H stretching band and C=C and C=O stretching bands at lower frequencies due to conjugation and intramolecular hydrogen bonding are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns involving the loss of acetyl, methyl, and fluorine-containing fragments. |

Safety Information

This compound is classified as a highly flammable liquid and vapor. It may cause severe skin burns, eye damage, skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

Fluorinated organic compounds often exhibit unique biological activities due to the effects of fluorine on properties such as lipophilicity, metabolic stability, and binding affinity. As a fluorinated building block, this compound can be utilized in the synthesis of more complex fluorinated molecules for potential applications in drug discovery and materials science. The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups, and its incorporation can lead to compounds with improved pharmacokinetic profiles.

Conclusion

This compound is a valuable fluorinated β-dicarbonyl compound with distinct chemical properties. Its synthesis, reactivity, and particularly its keto-enol tautomerism are of significant interest to researchers in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its properties can be reasonably predicted based on the chemistry of related fluorinated β-diketones. Further experimental investigation into its synthesis, reactivity, and spectroscopic characterization is warranted to fully exploit its potential as a versatile building block in the development of novel fluorinated compounds.

References

- 1. This compound | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Selectfluor™ [sigmaaldrich.com]

- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 5. Selectfluor - Wikipedia [en.wikipedia.org]

- 6. SelectFluor - Enamine [enamine.net]

- 7. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. rsc.org [rsc.org]

- 9. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of 1,1-Difluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 1,1-difluoropentane-2,4-dione, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis route is a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate its replication and adaptation in a laboratory setting.

Proposed Synthesis Pathway: Claisen Condensation

The most direct and plausible route for the synthesis of this compound is the Claisen condensation of an ethyl difluoroacetate with acetone. This reaction involves the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the ethyl difluoroacetate. Subsequent elimination of an ethoxide group yields the target β-diketone.

A strong base, such as sodium ethoxide or sodium hydride, is required to drive the reaction to completion by deprotonating the acetone. The choice of base and solvent can significantly influence the reaction yield and purity of the final product.

Experimental Protocols

The following protocols are adapted from established procedures for Claisen condensations of fluorinated esters with ketones.

Synthesis of Sodium Ethoxide Catalyst

Materials:

-

Absolute Ethanol

-

Sodium metal

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add absolute ethanol.

-

Slowly add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

The reaction is complete when all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.

Claisen Condensation of Ethyl Difluoroacetate and Acetone

Materials:

-

Ethyl difluoroacetate

-

Acetone (anhydrous)

-

Sodium ethoxide solution (prepared in section 2.1) or Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure using Sodium Ethoxide:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the prepared sodium ethoxide solution.

-

Cool the flask in an ice bath.

-

A mixture of ethyl difluoroacetate and anhydrous acetone is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

After reflux, the reaction mixture is cooled in an ice bath and neutralized by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

-

The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Procedure using Sodium Hydride:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension in an ice bath.

-

A mixture of ethyl difluoroacetate and anhydrous acetone is added dropwise from the dropping funnel to the stirred sodium hydride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is quenched by the slow addition of ethanol, followed by water.

-

The mixture is then acidified with 1 M hydrochloric acid and extracted with diethyl ether.

-

The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for a Claisen condensation reaction of this type, adapted from similar syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value (Sodium Ethoxide Method) | Value (Sodium Hydride Method) |

| Reactants | ||

| Ethyl Difluoroacetate (mol) | 1.0 | 1.0 |

| Acetone (mol) | 1.2 | 1.2 |

| Sodium Ethoxide (mol) | 1.1 | - |

| Sodium Hydride (mol) | - | 1.1 |

| Reaction Conditions | ||

| Solvent | Ethanol/Diethyl Ether | THF |

| Initial Temperature (°C) | 0 - 10 | 0 - 10 |

| Reaction Time (hours) | 4 - 6 (reflux) | 12 - 18 (room temp.) |

| Product | ||

| Theoretical Yield (g) | 136.10 | 136.10 |

| Typical Yield (%) | 40 - 60 | 50 - 70 |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Key Steps

Caption: Mechanistic steps of the Claisen condensation reaction.

Spectroscopic and Synthetic Profile of 1,1-Difluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 1,1-Difluoropentane-2,4-dione. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document presents detailed data for the closely related analogue, 1,1,1-trifluoro-2,4-pentanedione, for comparative analysis. This guide also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of fluorinated β-diketones.

Compound Identification and Properties

This compound is a fluorinated β-diketone with the molecular formula C₅H₆F₂O₂.

| Property | Value |

| Molecular Weight | 136.10 g/mol |

| CAS Number | 41739-23-5 |

| IUPAC Name | This compound |

Spectroscopic Data (Comparative Analysis with 1,1,1-Trifluoro-2,4-pentanedione)

The following tables summarize the spectroscopic data for 1,1,1-trifluoro-2,4-pentanedione. This data is provided as a reference to anticipate the spectral features of this compound. β-Diketones exist as a mixture of keto and enol tautomers, which is reflected in their spectra.

¹H NMR Spectroscopy of 1,1,1-Trifluoro-2,4-pentanedione

The ¹H NMR spectrum of 1,1,1-trifluoro-2,4-pentanedione in CDCl₃ shows peaks corresponding to both the keto and enol forms.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment | Tautomer |

| 2.201 | Singlet | -CH₃ | Keto/Enol |

| 2.883 | Singlet | -CH₂- | Keto |

| 5.908 | Singlet | =CH- | Enol |

Infrared (IR) Spectroscopy of 1,1,1-Trifluoro-2,4-pentanedione

The IR spectrum displays characteristic vibrational frequencies for the carbonyl and other functional groups.

| Frequency (cm⁻¹) | Description |

| ~3120 | =C-H stretch (enol) |

| ~1700-1750 | C=O stretch (keto) |

| ~1600-1650 | C=O stretch (enol, conjugated) |

| ~1100-1300 | C-F stretch |

Mass Spectrometry of 1,1,1-Trifluoro-2,4-pentanedione

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 154 | Moderate | [M]⁺ |

| 139 | Low | [M-CH₃]⁺ |

| 85 | High | [M-CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of fluorinated β-diketones.

Synthesis of Fluorinated β-Diketones via Claisen Condensation

This procedure describes a general method for the synthesis of β-diketones through a Claisen condensation of a ketone with a fluorinated ester.

Materials:

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ethyl difluoroacetate

-

Acetone

-

Diethyl ether

-

Aqueous HCl (1 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.

-

An equimolar mixture of ethyl difluoroacetate and acetone is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in diethyl ether and washed with 1 M aqueous HCl to neutralize the excess base.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: The spectrum is acquired with proton decoupling.

-

¹⁹F NMR: The spectrum is acquired to observe the fluorine signals.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

-

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Keto-enol tautomerism in this compound.

References

An In-depth Technical Guide to 1,1-Difluoropentane-2,4-dione (CAS: 41739-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a fluorinated β-diketone that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a difluoromethyl group, make it a key building block for the introduction of fluorine into bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance in pharmaceutical research and drug development.

Chemical Properties and Data

This compound is a liquid at room temperature. The incorporation of two fluorine atoms significantly influences the molecule's reactivity and physicochemical properties compared to its non-fluorinated analog, pentane-2,4-dione.

| Property | Value | Source |

| CAS Number | 41739-23-5 | |

| Molecular Formula | C₅H₆F₂O₂ | |

| Molecular Weight | 136.10 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1,1-Difluoroacetylacetone | |

| Physical Form | Liquid | |

| Boiling Point | 132 °C | |

| Density | 1.167 g/cm³ | |

| Refractive Index | 1.357 | |

| Flash Point | 53.1 °C |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl difluoroacetate is condensed with acetone.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl difluoroacetate

-

Acetone

-

Sodium hydride (NaH) or Sodium ethoxide (EtONa)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

1 M Hydrochloric acid (HCl) for quenching

-

Brine solution

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

To a solution of ethyl difluoroacetate in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon), a strong base such as sodium hydride or sodium ethoxide is added.

-

Acetone is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period (typically several hours) to allow for the condensation to complete.

-

The reaction is then quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved through distillation.

Caption: Synthesis of this compound via Claisen Condensation.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available databases. The following table summarizes the available information. For comparison, data for the structurally similar 1,1,1-trifluoropentane-2,4-dione is also included, as it can provide insights into the expected spectral features.

| Spectroscopy | This compound | 1,1,1-Trifluoropentane-2,4-dione (for comparison) |

| ¹H NMR | Data not readily available. Expected signals for methyl and methylene protons. | Keto form: ~2.3 ppm (s, 3H, CH₃), ~3.8 ppm (s, 2H, CH₂). Enol form: ~2.2 ppm (s, 3H, CH₃), ~5.9 ppm (s, 1H, CH). |

| ¹³C NMR | Data not readily available. | Signals expected for methyl, methylene, carbonyl, and trifluoromethyl carbons. |

| ¹⁹F NMR | A reference to a ¹⁹F NMR spectrum exists in the literature (K.I. Pashkevich, V.I. Saloutin, I.Ya. Postovskii (1977) Zhurn.Org.Khim.(Russ.Lang.): v.13, N1, 49-52), but the specific data is not widely accessible. | A single peak for the CF₃ group. |

| IR Spectroscopy | Data not readily available. Expected strong C=O stretching bands. | Characteristic C=O stretching vibrations around 1600-1750 cm⁻¹. |

| Mass Spectrometry | Data not readily available. | Molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. |

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical industry is as a synthon for the creation of fluorine-containing heterocyclic compounds. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Pyrazole and Isoxazole Derivatives

β-Diketones are well-established precursors for the synthesis of pyrazole and isoxazole rings, which are core structures in many approved drugs.

-

Pyrazoles: Reaction of this compound with hydrazine derivatives yields pyrazoles. A prominent example of a drug containing a fluorinated pyrazole core is Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself is synthesized from a trifluoromethyl-β-diketone, the synthetic principle is directly applicable to the difluoro analog.

-

Isoxazoles: Cyclocondensation of this compound with hydroxylamine leads to the formation of isoxazoles.

The general synthetic schemes for these transformations are outlined below.

Caption: Role of this compound in Heterocycle Synthesis.

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profile. This is due to several key effects of fluorine substitution:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to a longer drug half-life and improved oral bioavailability.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Caption: Impact of Fluorine Incorporation in Drug Design.

Safety Information

This compound is classified as a flammable liquid and vapor. It may also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of fluorinated organic molecules, particularly heterocyclic compounds of medicinal interest. Its synthesis via Claisen condensation is a well-established method. The strategic use of this intermediate allows for the introduction of a difluoromethyl group, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and binding affinity. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of synthons like this compound in drug discovery and development is expected to increase.

An In-depth Technical Guide to the Keto-enol Tautomerism of 1,1-Difluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 1,1-Difluoropentane-2,4-dione, a fluorinated β-dicarbonyl compound. The introduction of fluorine atoms significantly influences the electronic properties of the molecule, thereby affecting the position of the tautomeric equilibrium. This document details the structural aspects of the tautomers, the equilibrium dynamics, and the spectroscopic characteristics for their identification and quantification. It also outlines detailed experimental protocols for the synthesis of the compound and the determination of its keto-enol equilibrium constants. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with fluorinated β-dicarbonyl compounds.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone), the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The introduction of electron-withdrawing fluorine atoms, as in this compound, is expected to further influence the acidity of the α-protons and the stability of the respective tautomers, thereby shifting the equilibrium. Understanding and controlling this equilibrium is crucial for applications in drug design, where tautomeric forms can exhibit different biological activities and physicochemical properties, and in materials science for the design of novel polymers and ligands.

Tautomeric Equilibrium

This compound exists as an equilibrium between the diketo form and two possible enol forms. The enol forms are stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. Due to the asymmetry introduced by the difluoromethyl group, two distinct enol tautomers are possible, differing in the position of the enolic proton.

An In-depth Technical Guide to the Structural Analysis of 1,1-Difluoroacetylacetone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Difluoroacetylacetone, a fluorinated β-diketone, is a molecule of significant interest in various chemical and biomedical research fields. The introduction of fluorine atoms can profoundly influence a molecule's chemical reactivity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure, electronic properties, and dynamic behavior, particularly its keto-enol tautomerism, is crucial for its application in drug design and materials science.

This technical guide outlines the key experimental and computational approaches for the comprehensive structural analysis of 1,1-difluoroacetylacetone. While specific data for the title compound is currently limited, this document will leverage data from analogous compounds to illustrate the principles and expected outcomes of such analyses.

Keto-Enol Tautomerism

A fundamental characteristic of β-dicarbonyl compounds is the equilibrium between the keto and enol tautomeric forms. In the case of 1,1-difluoroacetylacetone, two primary tautomers are expected: the diketo form and the enol form. The enol form is stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond. The presence of electron-withdrawing fluorine atoms is anticipated to influence the position of this equilibrium.

A diagram illustrating the keto-enol tautomerism of 1,1-difluoroacetylacetone.

Experimental Protocols for Structural Analysis

A multi-technique approach is essential for a complete structural elucidation. The following experimental protocols are standard for characterizing compounds like 1,1-difluoroacetylacetone.

Synthesis and Purification

The synthesis of 1,1-difluoroacetylacetone can be achieved through various organic synthesis routes, often involving the fluorination of a suitable precursor. A general synthetic workflow is outlined below.

A general workflow for the synthesis and purification of 1,1-difluoroacetylacetone.

Experimental Protocol: Synthesis (Illustrative)

-

Reaction Setup: A solution of the starting material (e.g., a protected acetylacetone derivative) in an appropriate solvent (e.g., acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorination: A fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and studying the keto-enol tautomerism. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C). Coupling constants (J) are reported in Hertz (Hz). The ratio of keto to enol forms can be determined by integrating the respective signals in the ¹H NMR spectrum.

Table 1: Illustrative NMR Data for a Fluorinated Acetylacetone Analog

| Nucleus | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Keto | 2.30 | s | - | -CH₃ |

| 4.00 | t | J(H,F) = 4.0 | -CHF₂ | ||

| Enol | 2.10 | s | - | =C-CH₃ | |

| 5.80 | s | - | =CH- | ||

| 14.0 | br s | - | -OH | ||

| ¹³C | Keto | 200.0 | t | J(C,F) = 30.0 | C=O (adjacent to CF₂) |

| 195.0 | s | - | C=O | ||

| 115.0 | t | J(C,F) = 240.0 | -CF₂- | ||

| 30.0 | s | - | -CH₃ | ||

| Enol | 190.0 | t | J(C,F) = 25.0 | C=O | |

| 180.0 | s | - | C-OH | ||

| 118.0 | t | J(C,F) = 250.0 | =CF₂ | ||

| 95.0 | s | - | =CH- | ||

| 25.0 | s | - | -CH₃ | ||

| ¹⁹F | Keto | -120.0 | d | J(F,H) = 4.0 | -CF₂- |

| Enol | -110.0 | s | - | =CF₂ |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Table 2: Illustrative IR Data for a Fluorinated Acetylacetone Analog

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (enol, intramolecular H-bond) |

| 1730 | Strong | C=O stretch (keto) |

| 1620 | Strong | C=C and C=O stretch (enol) |

| 1100-1300 | Strong | C-F stretch |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Table 3: Illustrative Crystallographic Data for a Fluorinated β-Diketone Enol Form

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 5.60 |

| c (Å) | 12.30 |

| β (°) | 105.0 |

| Z | 4 |

| R-factor | 0.045 |

Computational Structural Analysis

In the absence of experimental data, computational chemistry provides a powerful means to predict the structural and electronic properties of 1,1-difluoroacetylacetone. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculations

-

Model Building: The 3D structures of the keto and enol tautomers of 1,1-difluoroacetylacetone are built using molecular modeling software.

-

Geometry Optimization: The geometries of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to predict the IR spectrum.

-

NMR Chemical Shift Calculations: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

-

Relative Energy Calculations: The relative energies of the keto and enol tautomers are calculated to predict the equilibrium position.

Table 4: Illustrative Calculated Properties for 1,1-Difluoroacetylacetone (Hypothetical)

| Property | Keto Form | Enol Form |

| Relative Energy (kcal/mol) | 0.0 | -5.2 |

| Dipole Moment (Debye) | 3.1 | 2.5 |

| Calculated ¹⁹F NMR Shift (ppm) | -122.5 | -112.8 |

Conclusion

A comprehensive structural analysis of 1,1-difluoroacetylacetone requires a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling. While specific experimental data for this compound remains to be published, the methodologies and illustrative data presented in this guide provide a robust framework for researchers to conduct a thorough investigation. Such studies are essential for unlocking the full potential of this and other fluorinated compounds in drug discovery and materials science.

Physical characteristics of 1,1-Difluoropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,1-Difluoropentane-2,4-dione, a fluorinated β-diketone of interest in various chemical and pharmaceutical research fields. This document details its known physical and spectral properties, outlines a generalized synthesis protocol, and illustrates key chemical principles through diagrams.

Core Physical and Chemical Properties

This compound, also known as 1,1-difluoroacetylacetone, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 41739-23-5 | [2] |

| Molecular Formula | C5H6F2O2 | [2] |

| Molecular Weight | 136.10 g/mol | [2] |

| Canonical SMILES | CC(=O)CC(=O)C(F)F | [2] |

| InChI Key | XUGVULWHXORSOM-UHFFFAOYSA-N | [2] |

| Physicochemical Property | Value | Source |

| Physical Form | Liquid | [1] |

| Density (Computed) | 1.167 g/cm³ | [3] |

| Boiling Point (Computed) | 132 °C | [3] |

| Flash Point (Computed) | 53.1 °C | [3] |

| Refractive Index (Computed) | 1.357 | [3] |

| XLogP3 (Computed) | 0.7 | [2] |

Spectroscopic Data

| Spectroscopy Type | Data | Source |

| 19F NMR | A 19F NMR spectrum is available. | [2][4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be derived from established methods for the synthesis of fluorinated β-diketones. One common method involves the Claisen condensation of an appropriate ketone with a fluorinated ester.

Generalized Synthesis of this compound via Claisen Condensation

This protocol is a generalized representation and may require optimization.

Materials:

-

Acetone

-

Ethyl difluoroacetate

-

Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

-

Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Acid for neutralization (e.g., dilute hydrochloric acid)

Procedure:

-

A solution of the ketone (acetone) is prepared in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base is carefully added to the solution to deprotonate the α-carbon of the ketone, forming an enolate.

-

The fluorinated ester (ethyl difluoroacetate) is then added dropwise to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (ranging from 0 °C to reflux) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a weak acid.

-

The mixture is then neutralized with a dilute acid.

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable method, such as distillation or column chromatography, to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Tautomerism

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[5] This equilibrium is influenced by factors such as the solvent and the nature of the substituents. The presence of electronegative fluorine atoms can significantly impact the position of this equilibrium.

Caption: Keto-enol tautomerism of this compound.

References

Discovery and history of 1,1-Difluoropentane-2,4-dione

An in-depth review of the scientific literature reveals no specific records detailing the discovery or history of 1,1-Difluoropentane-2,4-dione. This suggests that the compound may be novel, has not been extensively studied, or is not commonly referred to by this name.

However, based on the well-established chemistry of related β-dicarbonyl compounds and fluorination techniques, we can propose a logical synthetic pathway and outline the probable methods for its characterization. This guide provides a comprehensive overview of the theoretical discovery and history of this compound, grounded in the established principles of organic chemistry.

Postulated Synthesis

The most plausible method for the synthesis of this compound would be via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This would be followed by a direct fluorination step.

Synthesis of the Precursor: Pentane-2,4-dione

The synthesis would likely begin with the self-condensation of acetone, catalyzed by a strong base such as sodium ethoxide. While this method is known to have a low yield, it is a classic approach. A more efficient and common industrial method is the thermal rearrangement of isopropenyl acetate.

Fluorination

The introduction of the fluorine atoms at the C1 position would be the critical step. Given the acidic nature of the methylene protons in the pentane-2,4-dione, direct fluorination using an electrophilic fluorinating agent like N-Fluorodibenzenesulfonimide (NFSI) would be a viable strategy.

Proposed Experimental Protocols

Synthesis of Pentane-2,4-dione via Isopropenyl Acetate Rearrangement

Materials:

-

Isopropenyl acetate

-

High-temperature reactor (e.g., a tube furnace)

-

Distillation apparatus

Procedure:

-

Isopropenyl acetate is passed through a heated tube furnace at a temperature of 400-500 °C.

-

The resulting product mixture is collected after cooling.

-

The crude product is then purified by fractional distillation to yield pure pentane-2,4-dione.

Fluorination of Pentane-2,4-dione

Materials:

-

Pentane-2,4-dione

-

N-Fluorodibenzenesulfonimide (NFSI)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus and reaction flask

-

Chromatography equipment for purification

Procedure:

-

Pentane-2,4-dione is dissolved in anhydrous acetonitrile in a reaction flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

NFSI (2.2 equivalents to ensure difluorination) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate this compound.

Hypothetical Characterization Data

Following a successful synthesis, the structure of this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons adjacent to the carbonyl group, a triplet for the remaining methyl group, and a quartet for the methylene protons. The integration would be 3:3:2. |

| ¹⁹F NMR | A singlet, confirming the presence of two equivalent fluorine atoms. |

| ¹³C NMR | Signals for the two carbonyl carbons, the difluorinated carbon, the methylene carbon, and the two methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C5H6F2O2 (136.10 g/mol ). |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1700-1750 cm⁻¹ characteristic of the C=O stretching of the ketone groups. |

Logical Workflow and Diagrams

The logical workflow for the discovery and characterization of this compound is depicted below.

Caption: Proposed synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Theoretical Framework for the Analysis of 1,1-Difluoropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoropentane-2,4-dione is a fluorinated β-dicarbonyl compound with potential applications in medicinal chemistry and materials science. Understanding its conformational landscape, tautomeric preferences, and electronic properties is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems. This technical guide outlines a comprehensive theoretical framework for the in-depth study of this compound using computational chemistry methods. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this paper draws upon established methodologies from studies of analogous fluorinated β-dicarbonyls to provide a robust protocol for its investigation. This guide is intended to serve as a roadmap for researchers initiating computational studies on this and similar molecules.

Introduction

β-Dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), are known for their keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketone form and one or more enol forms. This equilibrium is sensitive to substitution and the surrounding environment. The introduction of fluorine atoms can significantly alter the electronic properties, acidity, and conformational preferences of the molecule, thereby influencing its chemical reactivity and biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and energetic properties of such molecules.[1][2][3] These methods allow for the detailed investigation of tautomeric equilibria, intramolecular hydrogen bonding, and vibrational spectra, providing insights that are often difficult to obtain through experimental means alone.

This guide will detail the pertinent theoretical methodologies, expected quantitative data, and logical workflows for a comprehensive computational analysis of this compound.

Tautomeric Equilibrium and Conformational Analysis

A primary focus of theoretical studies on β-dicarbonyl compounds is the characterization of the keto-enol tautomerism. For this compound, the principal tautomers are the diketo form and two possible cis-enol forms, stabilized by an intramolecular hydrogen bond.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Recommended Experimental Protocols: Computational Methodology

Based on successful theoretical studies of similar fluorinated diketones, the following computational protocol is recommended for the study of this compound.[1][2]

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Methodology:

-

Geometry Optimization and Frequency Calculations: The geometries of all possible conformers of the diketo and enol tautomers should be fully optimized. Density Functional Theory (DFT) is a suitable method. The B3LYP functional is a common choice that has shown good results for similar systems.[1][2]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G**, is recommended to accurately describe the electronic structure and the non-covalent interactions, particularly the intramolecular hydrogen bond.[1][2]

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed. A range of solvents with varying polarities should be considered to assess their influence on the tautomeric equilibrium.[3]

-

Vibrational Analysis: Harmonic vibrational frequency calculations should be performed at the same level of theory as the geometry optimization to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to aid in the interpretation of experimental infrared and Raman spectra.[1][2]

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies between tautomers and conformers.

-

Diagram of Computational Workflow

Caption: A typical computational workflow for theoretical analysis.

Anticipated Quantitative Data

A thorough theoretical study of this compound is expected to yield the following quantitative data, which are essential for a comprehensive understanding of its chemical nature. The tables below are illustrative of how this data should be presented.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer/Conformer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Solvent, kJ/mol) |

| Diketo | Value | Value |

| Enol 1 (most stable) | Value | Value |

| Enol 2 | Value | Value |

Note: Based on studies of similar molecules, the cis-enol form is expected to be the most stable tautomer due to the formation of a strong intramolecular hydrogen bond.[1][2]

Table 2: Geometric Parameters of the Intramolecular Hydrogen Bond in the Most Stable Enol Tautomer

| Parameter | Gas Phase | Solvent |

| O-H bond length (Å) | Value | Value |

| H...O distance (Å) | Value | Value |

| O-H...O angle (°) | Value | Value |

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of the Most Stable Enol Tautomer (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Gas Phase) | Calculated Frequency (Solvent) |

| O-H stretch | Value | Value |

| C=O stretch | Value | Value |

| C=C stretch | Value | Value |

| C-F symmetric stretch | Value | Value |

| C-F asymmetric stretch | Value | Value |

Note: The calculated frequencies are typically scaled by a factor to better match experimental values.

Table 4: Calculated Hydrogen Bond Strength

| Method | Hydrogen Bond Energy (kJ/mol) |

| AIM (Atoms in Molecules) | Value |

| NBO (Natural Bond Orbital) | Value |

| Energy Difference Methods | Value |

Note: For comparison, the hydrogen bond strength in similar fluorinated acetylacetones has been calculated to be in the range of 54-57 kJ/mol.[1][2]

Conclusion

The theoretical framework presented in this guide provides a comprehensive approach to the computational study of this compound. By employing the detailed methodologies, researchers can obtain valuable quantitative data on the tautomeric equilibrium, conformational stability, and electronic properties of this molecule. These theoretical insights are crucial for rationalizing its chemical behavior and for the design of new molecules with tailored properties for applications in drug development and materials science. The visualization of workflows and equilibria further aids in the conceptual understanding of the complex interplay of factors governing the properties of fluorinated β-dicarbonyl compounds.

References

Unveiling the Molecular Architecture of 1,1-Difluoropentane-2,4-dione: A Theoretical Perspective

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed theoretical examination of the molecular geometry of 1,1-difluoropentane-2,4-dione. In the absence of direct experimental data from techniques such as gas-phase electron diffraction or microwave spectroscopy, this guide leverages computational chemistry principles to predict the molecule's structural parameters. The focus is on the energetically favorable enol tautomer, which is characteristic of β-diketones and stabilized by intramolecular hydrogen bonding.

Introduction

This compound, a fluorinated β-diketone, is a molecule of interest in various chemical and pharmaceutical contexts. Its molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates its reactivity, interaction with biological targets, and material properties. Understanding this geometry is a critical step in rational drug design and the development of novel fluorinated compounds.

Like other β-diketones, this compound is expected to exist in equilibrium between its keto and enol forms. The enol tautomer is often stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond. This guide will focus on the predicted geometry of the most stable cis-enol conformer.

Predicted Molecular Geometry

Due to the lack of specific published experimental or computational data for this compound, the geometric parameters presented here are based on established principles of computational chemistry and data from closely related fluorinated β-diketones. The primary source for analogous data is a detailed computational study on 1-chloro-1,1-difluoro-pentane-2,4-dione, which provides a strong basis for the predicted geometry of the target molecule. The data presented below pertains to the cis-enol form, which is anticipated to be the most stable tautomer in the gas phase.

Predicted Bond Lengths

The introduction of fluorine atoms is expected to cause a shortening of the adjacent carbon-carbon bonds due to the inductive effect of the fluorine atoms. The intramolecular hydrogen bond will also influence the bond lengths within the six-membered ring of the enol form.

| Atom Pair | Predicted Bond Length (Å) |

| C1-C2 | 1.52 |

| C2=O2 | 1.25 |

| C2-C3 | 1.42 |

| C3-C4 | 1.38 |

| C4=O4 | 1.30 |

| C4-C5 | 1.51 |

| C1-F | 1.35 |

| O4-H | 0.98 |

| O2---H | 1.65 (Hydrogen Bond) |

Predicted Bond Angles

The bond angles in the molecule will be largely governed by the sp² hybridization of the carbons in the enol ring and the tetrahedral geometry of the terminal methyl and difluoromethyl groups.

| Atoms (Vertex in Middle) | Predicted Bond Angle (°) |

| F-C1-F | 108.5 |

| F-C1-C2 | 110.0 |

| C1-C2=O2 | 121.0 |

| O2=C2-C3 | 118.0 |

| C2-C3-C4 | 123.0 |

| C3-C4=O4 | 120.0 |

| O4=C4-C5 | 119.0 |

| C4-O4-H | 105.0 |

Predicted Dihedral Angles

The key dihedral angle of interest is that of the six-membered enol ring, which is expected to be nearly planar to maximize conjugation and the strength of the intramolecular hydrogen bond.

| Atoms | Predicted Dihedral Angle (°) |

| O2=C2-C3=C4 | ~0 |

| C2-C3=C4-O4 | ~0 |

| C3=C4-O4-H | ~0 |

Experimental and Computational Protocols

While no specific experimental data for this compound has been found, a standard approach to determine its molecular geometry would involve the following methodologies.

Gas-Phase Electron Diffraction (GED)

This experimental technique would provide direct information on the bond lengths, bond angles, and conformational composition of the molecule in the gas phase.

Methodology:

-

A gaseous sample of this compound would be introduced into a high-vacuum chamber.

-

A high-energy electron beam is directed through the gas.

-

The scattered electrons create a diffraction pattern that is captured on a detector.

-

Analysis of this pattern allows for the determination of the radial distribution of atoms, from which the molecular geometry can be derived.

Microwave Spectroscopy

This high-resolution spectroscopic technique can provide very precise rotational constants for the molecule, which are directly related to its moments of inertia and, therefore, its geometry.

Methodology:

-

A gaseous sample is introduced into a waveguide.

-

The sample is irradiated with microwave radiation of varying frequency.

-

Absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.

-

The resulting spectrum is analyzed to determine the rotational constants.

Computational Chemistry (Density Functional Theory - DFT)

DFT is a powerful quantum mechanical method for predicting the electronic structure and geometry of molecules.

Methodology:

-

The initial structure of the keto and enol tautomers of this compound would be built in a molecular modeling program.

-

Geometry optimization calculations would be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

The relative energies of the different tautomers and conformers are calculated to identify the most stable species.

-

The optimized coordinates provide the predicted bond lengths, bond angles, and dihedral angles.

Logical Workflow for Geometry Determination

The following diagram illustrates the logical workflow for determining the molecular geometry of this compound, integrating both experimental and computational approaches.

Caption: Workflow for determining the molecular geometry of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular geometry of this compound. Based on computational principles and data from analogous molecules, the cis-enol form stabilized by an intramolecular hydrogen bond is predicted to be the most stable tautomer. The provided tables of predicted bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. Future experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, are warranted to validate and refine these theoretical predictions.

Methodological & Application

Synthesis of Metal Complexes Using 1,1-Difluoropentane-2,4-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone (dfac), is a fluorinated β-diketone ligand that has garnered interest in the synthesis of metal complexes. The presence of the electron-withdrawing difluoromethyl group can influence the properties of the resulting metal complexes, such as their volatility, stability, and biological activity. This document provides detailed application notes and protocols for the synthesis of metal complexes using this versatile ligand, with a focus on applications relevant to materials science and drug development.

Applications of Metal Complexes with this compound

Metal complexes derived from fluorinated β-diketones are being explored for a variety of applications. While research on complexes of this compound is emerging, the broader class of fluorinated β-diketonate metal complexes has shown promise in several fields:

-

Materials Science: Volatile metal complexes are valuable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films for electronic and optical devices. The fluorination of the ligand can enhance the volatility of the metal complex. For instance, the scandium(III) complex, Sc(dfac)₃, has been investigated as a potential precursor for MOCVD.

-

Solar Energy: Ruthenium(II) complexes incorporating fluorinated β-diketonates have been synthesized and evaluated as photosensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of the ligand can be tuned to optimize the light-harvesting efficiency of the complex.

-

Drug Development: Metal complexes are increasingly being investigated as potential therapeutic agents. The coordination of a metal ion to an organic ligand can lead to enhanced biological activity compared to the free ligand. While specific studies on the biological activity of this compound complexes are limited, related fluorinated β-diketonate complexes have demonstrated cytotoxic and antimicrobial properties, suggesting potential applications in cancer and infectious disease research.[1][2]

Experimental Protocols

This section provides detailed protocols for the synthesis of representative metal complexes using this compound.

Protocol 1: Synthesis of Tris(1,1-difluoropentane-2,4-dionato)scandium(III) (Sc(dfac)₃)

This protocol is adapted from general methods for the synthesis of metal β-diketonate complexes.

Materials:

-

Scandium(III) chloride (ScCl₃)

-

This compound (dfacH)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve scandium(III) chloride in methanol.

-

In a separate flask, dissolve this compound (3 equivalents) in methanol.

-

Slowly add the scandium chloride solution to the ligand solution with stirring.

-

Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of an ammonia solution or a dilute sodium hydroxide solution. A precipitate should form.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitate by filtration and wash with water and a small amount of cold methanol.

-

Dry the crude product in a desiccator.

-

For further purification, the complex can be recrystallized from a suitable solvent such as dichloromethane or chloroform. Dissolve the crude product in a minimal amount of hot solvent, filter to remove any insoluble impurities, and allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The resulting Sc(dfac)₃ complex can be characterized by various analytical techniques, including:

-

Melting Point Determination: To assess purity.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): To elucidate the structure of the complex.

-

Mass Spectrometry: To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Protocol 2: Synthesis of [Ru(tctpy)(dfac)NCS]

This protocol is based on the literature procedure for the synthesis of a ruthenium photosensitizer.[3][4]

Materials:

-

Ru(4,4',4''-tricarboxy-2,2':6',2''-terpyridine)Cl₃ (Ru(tctpy)Cl₃)

-

This compound (dfacH)

-

Triethylamine (Et₃N)

-

Ammonium thiocyanate (NH₄SCN)

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Synthesis of the intermediate [Ru(tctpy)(dfac)Cl]:

-

Suspend Ru(tctpy)Cl₃ in methanol.

-

Add this compound (2 equivalents) and triethylamine to the suspension.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure.

-

-

Synthesis of the final complex [Ru(tctpy)(dfac)NCS]:

-

Dissolve the crude intermediate in DMF.

-

Add a large excess of ammonium thiocyanate.

-

Heat the mixture at reflux for 4 hours.

-

Cool the solution and add distilled water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

-

Purification:

-

The crude product can be purified by column chromatography on a suitable stationary phase (e.g., Sephadex LH-20) using methanol as the eluent.

-

Characterization:

The final product can be characterized by:

-

UV-Vis Spectroscopy: To determine the absorption spectrum of the dye.

-

¹H NMR Spectroscopy: To confirm the structure of the complex.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight.

-

Cyclic Voltammetry: To determine the redox potentials.

Data Presentation

Table 1: Physicochemical Properties of Metal Complexes with this compound

| Complex | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |

| Sc(dfac)₃ | C₁₅H₁₅F₆O₆Sc | 460.22 | White | - | - |

| Ru(tctpy)(dfac)NCS | C₂₇H₁₈F₂N₅O₈RuS | 763.59 | Dark Purple | >300 (decomposes) | - |

| Example M(dfac)ₓ | - | - | - | - | - |

Table 2: Spectroscopic Data for Metal Complexes with this compound

| Complex | IR (ν(C=O), cm⁻¹) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | UV-Vis (λmax, nm) |

| Sc(dfac)₃ | ~1600-1650 | - | - | - |

| Ru(tctpy)(dfac)NCS | - | - | - | ~310, 400, 550 |

| Example M(dfac)ₓ | - | - | - | - |

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of metal complexes with this compound.

Caption: General workflow for the synthesis of metal complexes.

Caption: Key steps in the formation of a metal-dfac complex.

Concluding Remarks

The synthesis of metal complexes using this compound offers a pathway to novel materials and potential therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the coordination chemistry of this ligand with a variety of metals. Further investigation into the biological activities of these complexes is warranted to fully realize their potential in drug development. The unique electronic properties imparted by the difluoromethyl group make this ligand a valuable tool in the design of functional metal-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]

- 4. Hexafluoroacetylacetone (1522-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Application of 1,1-Difluoropentane-2,4-dione in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluoroacetylacetone, is a valuable fluorinated building block in organic synthesis. The presence of the difluoromethyl group (CHF₂) significantly influences the electronic properties and reactivity of the molecule, making it a versatile precursor for the synthesis of various fluorinated heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of difluoromethyl-substituted pyrazoles, a class of compounds with significant applications in the agrochemical and pharmaceutical industries.

Key Application: Synthesis of Difluoromethyl-Substituted Pyrazoles

The primary application of this compound in organic synthesis is its use as a precursor for the preparation of pyrazoles containing a difluoromethyl group. This is typically achieved through a cyclocondensation reaction with hydrazine derivatives, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] The resulting 3-(difluoromethyl)-5-methyl-1H-pyrazole scaffold is a key structural motif in various biologically active molecules, including fungicides and pharmaceuticals.

The incorporation of a difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug and pesticide design. For instance, the fungicide Pydiflumetofen contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, highlighting the industrial relevance of this synthetic application.

Reaction Synopsis: Knorr Pyrazole Synthesis

The reaction of this compound with a hydrazine, such as hydrazine hydrate or a substituted hydrazine, proceeds via a well-established mechanism. The more electrophilic carbonyl group (adjacent to the electron-withdrawing difluoromethyl group) is preferentially attacked by the hydrazine, leading to a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the final pyrazole product. Due to the asymmetry of this compound, the reaction can potentially yield two regioisomers. However, the electronic effects of the difluoromethyl group typically favor the formation of the 3-(difluoromethyl)-5-methyl-1H-pyrazole isomer.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole

This protocol details the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₅H₆F₂O₂ | 136.10 | 1.36 g | 10.0 mmol |

| Hydrazine hydrate (~64% hydrazine) | N₂H₄·xH₂O | ~50.06 | 0.63 mL | ~10.0 mmol |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 2 drops | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 20 mL | - |

| Brine | NaCl(aq) | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 40 mL | - |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator